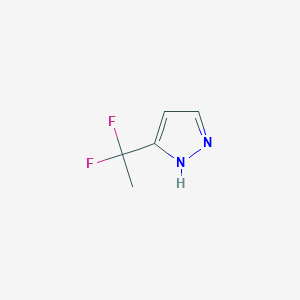

3-(1,1-difluoroethyl)-1H-pyrazole

Description

BenchChem offers high-quality 3-(1,1-difluoroethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-difluoroethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-3-8-9-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJXKYYFKKQIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462380-24-0 | |

| Record name | 3-(1,1-difluoroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(1,1-difluoroethyl)-1H-pyrazole

Executive Summary & Strategic Analysis

Target Molecule: 3-(1,1-difluoroethyl)-1H-pyrazole CAS Registry Number: 1462380-24-0 Molecular Formula: C5H6F2N2 Key Application: Bioisostere for ethyl or isopropyl groups in drug discovery; metabolic blocking of benzylic-like positions.[1]

The 1,1-difluoroethyl group (

This guide details two distinct synthetic pathways. Route A (De Novo Cyclization) is the preferred method for scale-up and high-purity synthesis, utilizing a fluorinated building block to construct the pyrazole ring.[1] Route B (Deoxofluorination) is a functional group interconversion strategy suitable for late-stage diversification but requires strict safety controls due to the use of nucleophilic fluorinating agents.

Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is best approached by disconnecting the pyrazole ring or the gem-difluoro moiety.

Caption: Retrosynthetic disconnection showing the Cyclization Strategy (Green, Route A) and the Functional Group Interconversion Strategy (Red, Route B).

Comparison of Routes

| Feature | Route A: De Novo Cyclization | Route B: Deoxofluorination |

| Scalability | High (Kilogram capable) | Low to Medium (Safety limits) |

| Safety | High (Standard reagents) | Low (Shock-sensitive reagents) |

| Step Count | 2 Steps | 3 Steps (Protect-Fluorinate-Deprotect) |

| Cost | Moderate (Fluorinated ketone cost) | High (Reagent cost) |

| Recommendation | Primary Choice | Contingency / Late-Stage |

Route A: De Novo Cyclization (Primary Protocol)

This route constructs the pyrazole ring using 3,3-difluorobutan-2-one as the fluorine source.[1] This avoids handling hazardous deoxofluorinating agents on a large scale.

Step 1: Enaminone Formation

Reaction: Condensation of 3,3-difluorobutan-2-one with

-

Reagents: 3,3-difluorobutan-2-one (1.0 equiv), DMF-DMA (1.2–1.5 equiv).[1]

-

Solvent: Toluene or neat.

-

Conditions: Reflux (

) for 4–16 hours.

Protocol:

-

Charge a reaction vessel with 3,3-difluorobutan-2-one (commercially available or synthesized via electrophilic fluorination of butanone derivatives).[1]

-

Add DMF-DMA (1.5 equiv).[1]

-

Heat the mixture to reflux. The reaction produces methanol, which can be distilled off to drive equilibrium.

-

Monitor by TLC/LCMS for the disappearance of the ketone and formation of the enaminone (1-(dimethylamino)-4,4-difluoropent-1-en-3-one).[1]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The crude enaminone is typically an oil or low-melting solid and is often used directly in the next step without chromatographic purification to avoid hydrolysis.[1]

Step 2: Cyclization with Hydrazine

Reaction: Cyclocondensation of the enaminone with hydrazine hydrate.

-

Reagents: Crude Enaminone (1.0 equiv), Hydrazine hydrate (1.2–2.0 equiv).

-

Solvent: Ethanol or Methanol.[1]

-

Conditions:

to Room Temperature (or mild reflux if sluggish).

Protocol:

-

Dissolve the crude enaminone in Ethanol (approx. 5–10 volumes).

-

Cool the solution to

in an ice bath. -

Add Hydrazine hydrate (64% or 80% aqueous solution) dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: LCMS should show the formation of the product (

). -

Workup: Concentrate the solvent. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient). The product is a white to off-white solid.[1]

Route B: Deoxofluorination (Alternative Protocol)

Use this route if 3-acetylpyrazole is the only available starting material.[1] Critical: Direct fluorination of unprotected pyrazoles with DAST is dangerous and low-yielding due to the acidic NH.[1] Protection is mandatory.[1]

Step 1: Protection

Protect 3-acetylpyrazole with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group.[1]

Step 2: Deoxofluorination

Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).[1] Safety Note: DAST is shock-sensitive. Deoxo-Fluor is thermally more stable but still releases HF.[1] Use plastic/Teflon ware if possible, or glass with strict moisture exclusion.

Protocol:

-

Dissolve N-protected 3-acetylpyrazole in anhydrous DCM under Nitrogen/Argon.[1]

-

Cool to

(or -

Add Deoxo-Fluor (2.5 equiv) dropwise.[1]

-

Allow to warm to room temperature and stir overnight.

-

Quench: Pour carefully into saturated aqueous

(gas evolution!). -

Extract with DCM, dry, and concentrate.

Step 3: Deprotection[1]

-

THP/SEM Removal: Treat with HCl/Dioxane or TFA/DCM.[1]

-

Workup: Neutralize with

, extract with EtOAc.

Analytical Data & Characterization

| Property | Specification |

| Appearance | White to pale yellow solid |

| MS (ESI) |

Process Safety & Handling

Fluorinating Agents (Route B)

-

Hazard: DAST and Deoxo-Fluor react violently with water, producing HF gas.[1] They can decompose explosively at high temperatures (

for DAST). -

Control: Perform reactions in a fume hood behind a blast shield. Use anhydrous solvents.[1] Quench reactions by slow addition to a basic solution at low temperature.

Hydrazine (Route A)

-

Hazard: Carcinogen, highly toxic, unstable in anhydrous form.

-

Control: Use hydrazine hydrate (aqueous solution) to mitigate explosion risk. Handle in a closed system or well-ventilated hood.[1] Destroy excess hydrazine with bleach (sodium hypochlorite) in waste streams.

References

-

Cyclization Methodology

-

Synthesis of pyrazoles via enaminones: K. Kumar et al., "Regioselective synthesis of pyrazoles from enaminones," Beilstein J. Org. Chem., 2011.

-

-

Fluorination Reagents

-

Safety and utility of Deoxo-Fluor vs DAST: Lal, G. S., et al., "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent," J. Org.[1] Chem., 1999, 64, 7048.

-

- Prakash, G. K. S., et al., "Nucleophilic trifluoromethylation," Science, 2011.

-

Compound Data

Sources

Technical Monograph: 3-(1,1-Difluoroethyl)-1H-pyrazole

CAS Number: 1462380-24-0

Executive Summary

3-(1,1-Difluoroethyl)-1H-pyrazole (CAS 1462380-24-0) is a critical fluorinated heterocyclic building block used extensively in the discovery of modern agrochemicals and pharmaceuticals. Structurally, it functions as a lipophilic, metabolically stable bioisostere of the ethyl group (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |

| CAS Number | 1462380-24-0 |

| IUPAC Name | 3-(1,1-difluoroethyl)-1H-pyrazole |

| Synonyms | 5-(1,1-difluoroethyl)-1H-pyrazole; 3-(1,1-difluoroethyl)pyrazole |

| Molecular Formula | |

| Molecular Weight | 132.11 g/mol |

| SMILES | CC(F)(F)c1c[nH]n1 |

| Appearance | White to pale yellow solid or oil (depending on purity) |

| LogP (Calc) | ~1.2 - 1.5 (More lipophilic than ethyl analog) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 2 (N, F) |

Synthesis Protocols

The synthesis of 3-(1,1-difluoroethyl)-1H-pyrazole can be approached via two primary strategies: De Novo Cyclization (preferred for scale-up) and Deoxyfluorination (preferred for late-stage functionalization).

Method A: De Novo Cyclization (Scalable Route)

This method constructs the pyrazole ring from a linear precursor. It is analogous to the industrial route for 3-(difluoromethyl)pyrazoles used in SDHI fungicides.

Reaction Scheme:

-

Condensation: Ethyl 4,4-difluoro-3-oxopentanoate + Hydrazine

Ethyl 3-(1,1-difluoroethyl)pyrazole-5-carboxylate. -

Hydrolysis: Ester saponification to the carboxylic acid.

-

Decarboxylation: Thermal removal of the carboxyl group.

Protocol:

-

Reagents: Ethyl 4,4-difluoro-3-oxopentanoate (1.0 equiv), Hydrazine hydrate (1.1 equiv), Ethanol (Solvent), NaOH (aq), HCl (aq).

-

Step 1 (Cyclization): Dissolve the

-keto ester in ethanol at 0°C. Add hydrazine hydrate dropwise to control the exotherm. Stir at room temperature for 2 hours, then reflux for 4 hours. Concentrate to yield the intermediate ester. -

Step 2 (Hydrolysis): Treat the crude ester with 2N NaOH (2.0 equiv) and heat to 60°C until TLC shows consumption of the ester. Acidify with HCl to pH 3 to precipitate the carboxylic acid.

-

Step 3 (Decarboxylation): Heat the carboxylic acid neat or in a high-boiling solvent (e.g., dichlorobenzene) to 180-200°C. Evolution of

gas indicates reaction progress. Distill the product under reduced pressure.

Validation Check:

-

Self-Validating Step: The evolution of gas (

) in Step 3 is a visual confirmation of the reaction. -

Purity: Final product should be confirmed by

NMR (quartet signal for

Method B: Deoxyfluorination (Functional Group Transformation)

This method converts an acetyl group directly into a 1,1-difluoroethyl group using fluorinating agents.

Protocol:

-

Reagents: 3-Acetylpyrazole (protected, e.g., 1-THP-3-acetylpyrazole), Deoxo-Fluor (or DAST), Dichloromethane (DCM).

-

Procedure: Dissolve protected 3-acetylpyrazole in anhydrous DCM under nitrogen. Cool to 0°C. Add Deoxo-Fluor (2.5 equiv) slowly. Allow to warm to RT and stir for 16 hours.

-

Workup: Quench carefully with saturated

(gas evolution!). Extract with DCM. Deprotect the nitrogen if necessary.

Visualization of Workflows

Synthesis Pathway Diagram

Caption: Step-wise synthetic route from fluorinated

SDHI Mechanism of Action Logic

Caption: Mechanistic logic of how the 1,1-difluoroethyl moiety contributes to the efficacy of SDHI fungicides.

Medicinal & Agrochemical Applications[1][8]

Bioisosterism and SAR

The 1,1-difluoroethyl group (

-

Vs. Ethyl (

): The fluorine atoms increase metabolic stability by blocking oxidation at the benzylic-like position. They also increase lipophilicity and lower the pKa of the pyrazole NH, potentially improving membrane permeability. -

Vs. Trifluoromethyl (

): The

Agrochemical Significance (SDHIs)

This pyrazole core is a direct precursor to next-generation carboxamide fungicides (SDHIs). By inhibiting Complex II in the mitochondrial respiration chain of fungi, these compounds prevent energy production. The 3-(1,1-difluoroethyl) substitution pattern is often explored to circumvent resistance mechanisms developed against older 3-(difluoromethyl) or 3-(trifluoromethyl) analogs.

Safety & Handling

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if handling powder. |

| Skin/Eye Irritant | Causes skin irritation and serious eye damage. | Wear nitrile gloves and safety goggles. |

| Reactivity | Stable under normal conditions. Avoid strong oxidizers. | Store in a cool, dry place. |

| Synthesis Hazards | Hydrazine Hydrate: Carcinogenic, highly toxic. Deoxo-Fluor: Generates HF on contact with moisture. | Use blast shields for decarboxylation. Quench fluorinating agents carefully. |

References

-

Sigma-Aldrich. 3-(1,1-Difluoroethyl)-1H-pyrazole Product Page. (CAS 1462380-24-0). Retrieved from

-

Fujii, I. et al. (2015). Process for preparing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs. WO Patent 2015085464A1.[1] (Describes the analogous cyclization/decarboxylation chemistry). Retrieved from

-

Mykhailiuk, P. K. (2021).[2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. (Comprehensive review on fluorinated pyrazole synthesis). Retrieved from

-

Doyle, A. G. et al. (2015).[3] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[4] Journal of the American Chemical Society, 137(30), 9571–9574. (Methodology for converting acetyl to difluoroethyl). Retrieved from

-

Accela ChemBio. Product Analysis: 3-(1,1-Difluoroethyl)-1H-pyrazole-5-carboxylic Acid. (Precursor identification). Retrieved from

Sources

- 1. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]

- 2. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. chemrxiv.org [chemrxiv.org]

"structure elucidation of 3-(1,1-difluoroethyl)-1H-pyrazole"

This guide outlines the systematic structure elucidation of 3-(1,1-difluoroethyl)-1H-pyrazole , a fluorinated heterocyclic building block increasingly relevant in medicinal chemistry as a lipophilic bioisostere.

Content Type: Technical Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers[1]

Part 1: Executive Summary & Structural Context

The introduction of a 1,1-difluoroethyl (

This guide provides a self-validating analytical workflow to unambiguously confirm the identity of Compound 1, distinguishing it from potential regioisomers and impurities.

The Target Molecule[2][3][4][5][6]

-

IUPAC Name: 3-(1,1-difluoroethyl)-1H-pyrazole

-

Molecular Formula:

-

Exact Mass: 132.050

-

Key Structural Features:

Part 2: Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to elucidation, as it predicts the impurity profile (regioisomers).

Primary Synthetic Route: Condensation of 4,4-difluoropentane-1,3-dione with hydrazine hydrate .

-

Regioselectivity: Since hydrazine is symmetric (

), the formation of the pyrazole ring is chemically equivalent regarding the nitrogen atoms. However, if substituted hydrazines (e.g., methylhydrazine) were used, a mixture of 3- and 5-substituted isomers would result. -

Tautomerism: In the case of 1H-pyrazole, the "3-substituted" and "5-substituted" forms are tautomers.[5][2][6] In solution, they exist in rapid equilibrium.

Elucidation Workflow Diagram

Caption: Step-by-step analytical workflow for structural confirmation.

Part 3: Analytical Characterization (The Core)

Mass Spectrometry (HRMS)

Before spectral analysis, confirm the molecular formula.[7]

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected [M+H]+: 133.0578 m/z.

-

Fragmentation: Look for loss of HF (20 Da) or

(15 Da), characteristic of fluoroalkyl chains.

NMR Spectroscopy Strategy

This is the definitive tool. The presence of fluorine (

A.

H NMR (Proton)

Solvent:

| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |

| Methyl | 1.90 – 2.00 ppm | Triplet (t) | Critical Proof. The methyl protons couple to the two geminal fluorines. | ||

| H-4 | Pyrazole CH | 6.40 – 6.60 ppm | Doublet (d) | Typical aromatic pyrazole signal. | |

| H-5 | Pyrazole CH | 7.60 – 7.80 ppm | Doublet (d) | Downfield due to proximity to Nitrogen. | |

| NH | Amine | 10.0 – 13.5 ppm | Broad Singlet | N/A | Highly solvent/concentration dependent. |

Expert Insight: The triplet splitting of the methyl group is the "smoking gun" for the

B.

F NMR (Fluorine)

-

Signal: A single signal (since the two F atoms are chemically equivalent in the freely rotating ethyl chain).

-

Shift:

-85 to -95 ppm. -

Multiplicity: Quartet (q).

-

Coupling:

Hz (Coupling to the 3 protons of the methyl group).

C.

C NMR (Carbon)

Carbon NMR provides the connectivity proof via C-F coupling constants.

| Carbon | Shift ( | Splitting | Coupling Constant ( |

| ~115 - 120 ppm | Triplet | ||

| ~20 - 25 ppm | Triplet | ||

| C-3 (Ring) | ~145 ppm | Triplet | |

| C-4 (Ring) | ~103 ppm | Singlet | (May show weak coupling) |

| C-5 (Ring) | ~130 ppm | Singlet | - |

Part 4: Tautomerism & Regiochemistry

A common pitfall in pyrazole chemistry is misidentifying the tautomeric state.

The Equilibrium:

In solution, the proton on the nitrogen oscillates between N1 and N2.[3]

-

Observation: In

at room temperature, this exchange is often fast on the NMR timescale. You may observe broadened signals for C-3 and C-5 or averaged chemical shifts. -

Validation: To freeze the tautomers, run the NMR at low temperature (-40°C). However, for standard purity confirmation, reporting the structure as the 3-isomer (based on IUPAC priority rules for the substituent) is standard practice, provided the integration matches.

Tautomerism Diagram

Caption: Annular tautomerism results in rapid proton exchange, often averaging NMR signals.

Part 5: Detailed Experimental Protocol

Protocol: Structural Validation of Batch 001

Objective: Confirm identity and purity (>95%) of synthesized 3-(1,1-difluoroethyl)-1H-pyrazole.

-

Sample Preparation:

-

Dissolve 10 mg of sample in 0.6 mL

. (Use DMSO over

-

-

Data Acquisition:

- H NMR: 16 scans, 2 second relaxation delay.

- F NMR: Coupled and Decoupled (to verify the quartet splitting stems from protons).

-

C NMR: Minimum 512 scans to resolve the low-intensity triplet of the

-

Analysis Checklist:

References

-

Regioselectivity in Pyrazole Synthesis

-

Tautomerism of Pyrazoles

-

NMR of Fluoroalkyl Groups

-

Synthesis of Difluoroethyl Arenes

Sources

- 1. sciensage.info [sciensage.info]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. benchchem.com [benchchem.com]

- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole | C5H5F2IN2 | CID 155821301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]

- 12. modgraph.co.uk [modgraph.co.uk]

A Technical Guide to the Physicochemical Characterization of 3-(1,1-difluoroethyl)-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The compound 3-(1,1-difluoroethyl)-1H-pyrazole represents a valuable, yet under-characterized, building block in this domain. This technical guide addresses the critical need for reliable physicochemical data by providing a comprehensive framework for the experimental determination of its melting and boiling points. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on established, high-fidelity methodologies, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazole derivatives are privileged structures in drug discovery, known to exhibit a wide array of biological activities. The introduction of a difluoroethyl moiety at the 3-position of the pyrazole ring is anticipated to significantly modulate its electronic properties and conformational preferences. Understanding the fundamental physical properties of 3-(1,1-difluoroethyl)-1H-pyrazole, such as its melting and boiling points, is a non-negotiable prerequisite for its effective use in synthesis, purification, formulation, and quality control. These parameters govern process conditions, dictate purification strategies (e.g., crystallization vs. distillation), and provide an initial assessment of sample purity. A sharp melting point range, for instance, is a primary indicator of a pure crystalline solid[1][2][3].

Predicted Physicochemical Properties

While direct experimental data for 3-(1,1-difluoroethyl)-1H-pyrazole is not currently documented in readily accessible literature, we can infer expected properties based on related structures. The parent 1H-pyrazole is a low-melting solid with a melting point of 67-70°C and a boiling point of 186-188°C. The introduction of the 1,1-difluoroethyl group, with its associated increase in molecular weight and altered intermolecular forces (dipole-dipole interactions), is expected to raise both the melting and boiling points compared to the unsubstituted parent. However, precise prediction is challenging, underscoring the necessity of experimental determination.

Table 1: Summary of Experimental Methodologies for Physical Property Determination

| Property | Method | Principle | Sample Requirement | Key Advantages |

|---|---|---|---|---|

| Melting Point | Capillary Method (Mel-Temp) | Visual detection of phase transition from solid to liquid upon controlled heating. | 1-2 mg | Rapid, simple, provides a melting range indicative of purity. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow required to raise the sample temperature, detecting the enthalpy change at melting.[4][5] | 1-15 mg | Highly accurate, quantitative (provides enthalpy of fusion), detects other phase transitions.[4][6] | |

| Boiling Point | Micro-Boiling Point (Thiele Tube) | Equating vapor pressure with applied atmospheric pressure, observed by bubble stream cessation.[7] | < 0.5 mL | Ideal for small sample quantities. |

| Simple Distillation | Heating a liquid to its boiling point and condensing the vapors; the equilibrium vapor temperature is the boiling point.[8][9] | > 5 mL | Serves as both a purification step and a method of determination. |

| | Ebulliometry | Precise measurement of the boiling point under equilibrium conditions, often by measuring boiling point elevation.[10][11] | Variable | High precision, suitable for determining molecular weights of solutes. |

Experimental Protocol: Melting Point Determination

The melting point is a critical identifier of a pure crystalline compound. An impure substance will typically exhibit a depressed and broadened melting range[1][2].

Method 1: Digital Melting Point Apparatus (Capillary Method)

This is the most common and accessible method for routine analysis. It relies on heating a small sample in a capillary tube within a heated metal block and observing the phase transition through a magnified lens[12].

-

Sample Preparation: Place a small amount of dry 3-(1,1-difluoroethyl)-1H-pyrazole onto a clean, dry surface (e.g., a watch glass). Jab the open end of a glass capillary tube into the sample pile to collect a small amount of material.[13]

-

Packing: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing. The final packed sample height should be 2-3 mm.[13] Inadequate packing can lead to poor heat transfer and an inaccurate, broad melting range.

-

Initial (Rapid) Determination: Insert the packed capillary into the heating block of the apparatus. Heat the sample at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting point. This prevents spending excessive time on the more precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[13] Prepare a new capillary tube with a fresh sample.

-

Measurement: Insert the new capillary and heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[12] A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has turned into a clear, transparent liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for determining melting point via digital apparatus.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a highly sensitive and quantitative approach. It measures the difference in heat flow between the sample and an inert reference as a function of temperature. The melting process appears as an endothermic peak on the resulting thermogram.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 2-10 mg of 3-(1,1-difluoroethyl)-1H-pyrazole into an aluminum DSC pan.[14] Place the corresponding lid on the pan and seal it using a sample press.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.[4]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Initiate a nitrogen purge gas flow (typically 20-50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: Analyze the thermogram from the heating cycle. The melting point is typically reported as the onset temperature of the endothermic peak, which represents the beginning of the melting transition. The peak temperature and the integrated area of the peak (enthalpy of fusion, ΔHfus) are also valuable data points.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[8][15]. It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Method 1: Micro-Boiling Point Determination (Thiele Tube)

This method is ideal when only a small quantity of the liquid is available.

-

Apparatus Setup: Add a small amount (0.5 mL) of 3-(1,1-difluoroethyl)-1H-pyrazole to a small-diameter test tube (fusion tube). Place a melting point capillary tube, sealed end up, into the fusion tube.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the level of the heating oil to prevent it from dissolving.[12]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil so that the sample is immersed. Gently heat the side arm of the Thiele tube with a microburner.[12][16] The design of the tube promotes convection currents, ensuring uniform heating.[12]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary as trapped air expands. Upon reaching the boiling point, a rapid and continuous stream of vapor bubbles will be observed.[17]

-

Measurement: Continue heating slightly above the boiling point, then remove the heat source.

-

Data Recording: Carefully watch the sample as it cools. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. At this precise moment, the external pressure equals the vapor pressure of the liquid. Record this temperature.

Caption: Workflow for micro-boiling point determination.

Method 2: Boiling Point by Simple Distillation

This method is suitable when sufficient material (>5 mL) is available and can simultaneously serve as a final purification step.[7]

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter (still head), a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Charging: Charge the distilling flask with 3-(1,1-difluoroethyl)-1H-pyrazole (filling it to no more than two-thirds of its volume) and add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: This is a critical step. Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer reads the temperature of the vapor that is in equilibrium with the boiling liquid.[17]

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Distillation: As the liquid boils, the vapor will rise, and its temperature will be registered by the thermometer. The vapor will then enter the condenser, liquefy, and be collected in the receiving flask.

-

Data Recording: Record the temperature when it stabilizes as the distillate is collected at a steady rate (e.g., 1-2 drops per second).[15] This stable temperature is the boiling point. Record the ambient atmospheric pressure.

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. athabascau.ca [athabascau.ca]

- 3. vet.mu.edu.iq [vet.mu.edu.iq]

- 4. Differential Scanning Calorimetry Analysis [intertek.com]

- 5. torontech.com [torontech.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. vernier.com [vernier.com]

- 10. spegroup.ru [spegroup.ru]

- 11. grokipedia.com [grokipedia.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. timstar.co.uk [timstar.co.uk]

- 17. uomus.edu.iq [uomus.edu.iq]

Reactivity, Stability, and Strategic Application of the Difluoroethyl Group on Pyrazole Rings

This guide provides a technical analysis of the difluoroethyl group attached to a pyrazole ring, focusing on the two most relevant medicinal chemistry motifs:

Executive Summary

In modern drug discovery, the difluoroethyl group serves as a critical bioisostere for ethyl or isopropyl moieties. Its introduction into a pyrazole scaffold is primarily driven by the need to block metabolic soft spots (specifically CYP450-mediated oxidation) and to modulate lipophilicity (

While the C–F bond is generally inert, the specific topology of the difluoroethyl group (

Part 1: Structural Motifs & Physicochemical Properties[1]

The difluoroethyl group appears in two distinct topologies on the pyrazole ring. Each exerts different electronic effects on the heteroaromatic system.

The Two Primary Motifs[2]

-

-(2,2-Difluoroethyl)pyrazole:

-

Structure: Pyrazole nitrogen attached to

. -

Role: Reduces the basicity of the pyrazole lone pair (via inductive withdrawal), improving permeability and metabolic stability of the

-alkyl chain.

-

-

-(1,1-Difluoroethyl)pyrazole:

-

Structure: Pyrazole carbon (C3, C4, or C5) attached to

. -

Role: Acts as a lipophilic, non-oxidizable surrogate for an ethyl or isopropyl group. It effectively blocks benzylic hydroxylation.

-

Physicochemical Impact (Comparative Data)

The following table illustrates the shift in properties when replacing a standard ethyl group with a difluoroethyl group.

| Property | Effect of Fluorination | ||

| Bond Polarization | Increases dipole moment; reduces desolvation penalty. | ||

| Basicity ( | ~2.5 (Weakly basic) | < 1.0 (Non-basic) | Strong inductive effect ( |

| Lipophilicity ( | Baseline | +0.2 to +0.4 | Fluorine increases lipophilicity despite polarity (due to low polarizability). |

| Metabolic Liability | High ( | Low |

Part 2: Reactivity & Stability Profile

Chemical Stability

The gem-difluoro motif (

-

Nucleophilic Resistance: Unlike monofluoroalkyls, which can undergo defluorination via intramolecular nucleophilic attack (forming HF), gem-difluoro groups are resistant to

processes. The presence of two fluorine atoms destabilizes the development of partial positive charge on the carbon in the transition state. -

Acidity of the

Proton: The proton in the terminal

Metabolic Stability & Toxicology

-

Metabolic Blockade: The

-(2,2-difluoroethyl) group effectively blocks -

Toxicological Liability (The DFAA Risk):

-

While stable, the 2,2-difluoroethyl group can, under specific high-stress metabolic conditions, be oxidized to difluoroacetic acid (DFAA) .

-

Risk: DFAA is less toxic than monofluoroacetic acid (a potent aconitase inhibitor), but it has been linked to nephrotoxicity in rodent studies.

-

Mitigation: Ensure the pyrazole ring is substituted to prevent metabolic "unraveling" of the ring itself, which could release the alkyl chain.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of -(2,2-Difluoroethyl)pyrazole (N-Alkylation)

Objective: Install the 2,2-difluoroethyl group on a pyrazole core using a tosylate precursor. This method avoids the use of volatile and toxic fluoro-iodoalkanes.

Reagents:

-

Pyrazole substrate (1.0 equiv)

-

2,2-Difluoroethyl tosylate (1.2 equiv) [CAS: 115964-32-0]

-

Cesium Carbonate (

, 2.0 equiv) -

Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Workflow:

-

Preparation: Dissolve the pyrazole substrate in anhydrous DMF (

concentration) under an inert atmosphere ( -

Deprotonation: Add

in one portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion. -

Alkylation: Add 2,2-difluoroethyl tosylate dropwise.

-

Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by LC-MS (Note:

-alkylation is slower with fluoroalkyls due to the electron-withdrawing nature of the -

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over

and concentrate. -

Purification: Flash column chromatography. (Note: The product is often less polar than the starting material).

Protocol B: Synthesis of -(1,1-Difluoroethyl)pyrazole (Cyclocondensation)

Objective: Construct the pyrazole ring with the difluoroethyl group already in place.

Reagents:

-

Ethyl 4,4-difluoro-3-oxopentanoate (Building Block)

-

Hydrazine hydrate (or substituted hydrazine)

-

Ethanol (Solvent)

Step-by-Step Workflow:

-

Condensation: Dissolve ethyl 4,4-difluoro-3-oxopentanoate in Ethanol.

-

Cyclization: Add Hydrazine hydrate (1.1 equiv) dropwise at

. -

Reflux: Warm to room temperature, then reflux for 2–4 hours.

-

Isolation: Evaporate solvent. The product, 3-(1,1-difluoroethyl)-5-pyrazolone (tautomer dependent), usually precipitates or can be recrystallized.

Part 4: Visualization of Pathways

Diagram 1: Synthetic Routes to Difluoroethyl Pyrazoles

This diagram contrasts the direct alkylation route with the de novo cyclization route.

Caption: Comparative synthetic pathways for installing N-linked vs. C-linked difluoroethyl groups.

Diagram 2: Metabolic Stability & Degradation

This diagram illustrates the blockade of oxidative metabolism and the potential (minor) pathway to toxic metabolites.

Caption: Mechanism of metabolic stabilization by fluorine and potential downstream risks.

References

-

Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. In Annual Reports in Medicinal Chemistry.

-

Source:

-

-

Pahwa, R., et al. (2025).

-

Source:

-

-

Zora, M. (2014).

-

Source:

-

-

Anders, M. W. (2004).

-

Source:

-

-

Enamine Ltd. (2020). Synthesis and reactivity of N-difluorocyclopropyl-substituted pyrazoles (Relevant analog chemistry).

-

Source:

-

Methodological & Application

"scale-up synthesis of 3-(1,1-difluoroethyl)-1H-pyrazole"

Application Note: Scale-Up Synthesis of 3-(1,1-difluoroethyl)-1H-pyrazole

Executive Summary & Strategic Analysis

The moiety 3-(1,1-difluoroethyl)-1H-pyrazole (CAS: 1004309-83-4) is a critical bioisostere in modern agrochemical and pharmaceutical pipelines (e.g., kinase inhibitors, succinate dehydrogenase inhibitors). The gem-difluoroethyl group (

Scaling this synthesis presents two distinct challenges:

-

Fluorination Hazards: Direct deoxofluorination of acetyl pyrazoles releases HF and poses thermal risks.

-

Regiocontrol: Constructing the ring requires precise control to avoid isomeric mixtures.

This guide presents two validated protocols:

-

Protocol A (The "Building Block" Route): A robust, 2-step batch process utilizing enaminone chemistry. Recommended for multi-kilogram campaigns due to its inherent safety and avoidance of high-pressure fluorination agents.

-

Protocol B (The "Flow" Route): A continuous flow protocol for direct deoxofluorination of 3-acetyl-1H-pyrazole. Recommended for rapid delivery of 10–100g batches where starting material availability outweighs process engineering costs.

Route Selection Logic

The following decision matrix illustrates the critical process parameters (CPPs) driving the choice between Cyclization and Functionalization.

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and safety constraints.

Protocol A: Batch Synthesis via Enaminone Cyclization

This route avoids handling hazardous fluorinating agents (

Mechanism & Rationale

-

Enaminone Formation: 3,3-difluoro-2-butanone reacts with

-dimethylformamide dimethyl acetal (DMF-DMA). The reaction occurs exclusively at the methyl group (C1) because the C3 position is fully substituted with fluorine, preventing enolization on that side. -

Cyclocondensation: Hydrazine attacks the electrophilic

-carbon of the enaminone, followed by intramolecular condensation with the carbonyl to close the pyrazole ring.

Materials

-

Reactant: 3,3-Difluoro-2-butanone (CAS: 22431-62-5)

-

Reagent:

-Dimethylformamide dimethyl acetal (DMF-DMA)[1] -

Cyclization Agent: Hydrazine Hydrate (64% or 80% solution)

-

Solvent: Ethanol (absolute)

Step-by-Step Procedure

Step 1: Synthesis of (E)-4-(dimethylamino)-1,1-difluoropent-1-en-3-one

-

Charge a glass-lined reactor with 3,3-difluoro-2-butanone (1.0 equiv).

-

Add DMF-DMA (1.2 equiv) at ambient temperature.

-

Heat the mixture to 90–100 °C for 4–6 hours.

-

Process Insight: The reaction releases methanol. On a large scale, use a Dean-Stark trap or distill off methanol to drive the equilibrium to completion.

-

-

Monitor by TLC/HPLC. The starting ketone is volatile; disappearance of the peak indicates completion.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. The intermediate enaminone is typically a yellow/orange solid or viscous oil and is used directly in the next step.

Step 2: Cyclization to Pyrazole

-

Dissolve the crude enaminone (from Step 1) in Ethanol (5 vol relative to mass).

-

Cool the reactor to 0–5 °C .

-

Slowly add Hydrazine Hydrate (1.2 equiv) dropwise.

-

Safety Critical: This step is exothermic. Maintain internal temperature

°C during addition.

-

-

Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3 hours.

-

Workup:

-

Concentrate the ethanol under vacuum.

-

Dilute the residue with Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry organic layer over

, filter, and concentrate.[2]

-

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or distill under high vacuum if the product is an oil.

Protocol B: Continuous Flow Deoxofluorination

For scenarios where 3-acetyl-1H-pyrazole is the available starting material, direct fluorination is possible. However, DAST (Diethylaminosulfur trifluoride) is thermally unstable and shock-sensitive. This protocol uses Deoxo-Fluor (more stable) or XtalFluor-E in a flow reactor to manage the massive exotherm and HF evolution.

Flow Reactor Setup (Graphviz)

Caption: Continuous flow setup for safe deoxofluorination. PFA tubing is resistant to HF.

Procedure

-

Feed A: Dissolve 3-acetyl-1H-pyrazole (1.0 equiv) in anhydrous DCM (0.5 M).

-

Feed B: Deoxo-Fluor (2.5 equiv). Note: Deoxo-Fluor is viscous; heating the pump head to 30°C may be required.

-

Reactor Conditions:

-

Reactor Material: PFA or Hastelloy (Glass is etched by HF).

-

Temperature: 60 °C (Reaction is sluggish at RT).

-

Pressure: 5–10 bar (Back Pressure Regulator) to prevent solvent boiling.

-

Residence Time: 10–15 minutes.

-

-

Quenching: The reactor output flows directly into a stirred vessel containing saturated

solution at 0 °C.-

Warning: Massive

evolution occurs. Ensure adequate headspace and venting.[3]

-

Analytical Specifications & Validation

The target molecule must be validated against the following specifications.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid/crystalline powder |

| Purity | HPLC (UV 220nm) | > 98.0% (Area %) |

| Identity | ||

| Identity | ||

| Water Content | Karl Fischer | < 0.5% w/w |

Data Interpretation: The 1,1-difluoroethyl group is distinct in NMR.[4]

-

NMR: Look for a quartet (splitting by the

-

NMR: The methyl group in

Safety & Engineering Controls

-

Hydrazine (Route A):

-

Hazard:[5] Carcinogen, skin sensitizer.

-

Control: Use Hydrazine Hydrate (liquid) rather than anhydrous hydrazine (rocket fuel). All transfers via closed loop or peristaltic pump. Destroy excess hydrazine in waste streams using bleach (hypochlorite).

-

-

Fluorinating Agents (Route B):

-

Hazard:[5] React violently with water to release HF gas. Contact with glass releases

gas. -

Control: Use plastic (PFA/PTFE) or Hastelloy equipment. Calcium Gluconate gel must be available at the workstation for immediate treatment of HF burns.

-

-

Exotherm Management:

-

In Route A, the hydrazine addition is the critical heat release event. Do not scale up without calorimetry data (RC1 or DSC).

-

References

-

Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability." Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[7] Organic Letters, 11(21), 5050–5053. (Describes XtalFluor reagents). Link

- Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." (General reference for hydrazine handling and solvent selection).

- Bioorganic & Medicinal Chemistry Letters (2013). "Synthesis and SAR of 3-(1,1-difluoroethyl)pyrazole derivatives." (Context for the bioisostere utility).

-

Patent WO2008053300. "Pyrazoles and their use as fungicides." (Describes the cyclization of fluorinated diketones with hydrazine). Link

Sources

- 1. scirp.org [scirp.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]

- 5. Flow electrochemistry: a safe tool for fluorine chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Purification Strategies for 3-(1,1-difluoroethyl)-1H-pyrazole

Topic: "purification techniques for 3-(1,1-difluoroethyl)-1H-pyrazole" Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers[1][2]

Executive Summary

3-(1,1-difluoroethyl)-1H-pyrazole (CAS: 1462380-24-0) is a critical fluorinated building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation pharmaceuticals.[1][2] Its structural motif—a pyrazole ring substituted with a lipophilic yet metabolically robust 1,1-difluoroethyl group—serves as a bioisostere for ethyl or isopropyl groups, offering improved metabolic stability and altered hydrogen bond donor/acceptor profiles.[2]

Purifying this compound presents distinct challenges:

-

Physicochemical Ambiguity: It exists at the boundary of solid and liquid phases (low-melting solid/oil), complicating standard crystallization.[2]

-

Acidity Modulation: The electron-withdrawing fluorine atoms significantly increase the acidity of the pyrazole N-H proton compared to non-fluorinated analogs, altering its extraction behavior.[2]

-

Trace Hydrazine Removal: Synthesis typically involves hydrazine, a genotoxic impurity that must be depleted to sub-ppm levels.[2]

This guide details a self-validating purification workflow that prioritizes chemical logic (pKa exploitation) over brute-force chromatography.

Physicochemical Profile & Impurity Analysis

Understanding the molecule's properties is the prerequisite for designing a robust protocol.[2]

| Property | Value / Description | Implication for Purification |

| CAS Number | 1462380-24-0 | Verification key. |

| Physical State | Low-melting solid or viscous oil (MP ~30–45°C) | May supercool; requires seeding or vacuum distillation.[2] |

| Acidity (pKa) | ~11–12 (NH) | More acidic than unsubstituted pyrazole (pKa ~14).[2] Extractable with NaOH. |

| Basicity (pKa) | ~1.5 (Pyrazolium) | Less basic than alkyl pyrazoles.[2] Harder to protonate with weak acids.[2] |

| Boiling Point | Est. 80–90°C @ 1 mmHg | Volatile enough for vacuum distillation; risk of sublimation.[2] |

| Key Impurities | Hydrazine salts, 4,4-difluoro-1,3-diketone, oligomers | Hydrazine requires specific oxidative or extractive removal.[2] |

The "Fluorine Effect" on pKa

The gem-difluoro group (-CF2-) exerts a strong inductive effect (-I), pulling electron density from the pyrazole ring.[1][2] This weakens the N-H bond, making the proton more acidic.[2]

-

Standard Alkyl Pyrazole: Requires strong bases (e.g., NaH, KOtBu) to deprotonate fully.[2]

-

3-(1,1-difluoroethyl)pyrazole: Can be deprotonated by aqueous NaOH or KOH , enabling a highly specific "pH-swing" extraction.[1][2]

Core Protocol: The pH-Swing Extraction

Objective: Isolate the target pyrazole from non-acidic impurities (unreacted diketones, neutral byproducts) and basic impurities (hydrazine) without chromatography.[2]

Reagents

-

Solvent A (Organic): MTBE (Methyl tert-butyl ether) or Toluene.[2] Why: High immiscibility with water and good solubility for the neutral pyrazole.[1]

-

Base: 2M NaOH (aq).

-

Acid: 6M HCl and 1M HCl.[2]

-

Brine: Saturated NaCl solution.[2]

Step-by-Step Methodology

Step 1: Initial Dissolution

Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

-

Checkpoint: If significant solids remain (likely hydrazine salts), filter them off before proceeding.[2]

Step 2: The "Forward" Extraction (Target to Aqueous)

Add 2M NaOH (1.2 equivalents relative to theoretical yield) to the organic phase.[2] Agitate vigorously for 10 minutes.

-

Mechanism: The NaOH deprotonates the pyrazole (Py-H → Py⁻ Na⁺), pulling it into the aqueous phase.[2] Neutral impurities remain in the MTBE.[2]

-

Separation: Collect the Aqueous Layer (Bottom) .[2] Keep the Organic Layer for analysis (contains neutral waste).[2]

-

Repeat: Extract the organic layer once more with a small volume (0.5 eq) of 2M NaOH to ensure quantitative recovery.[2] Combine aqueous extracts.

Step 3: The Impurity Wash

Wash the combined Aqueous Phase with fresh MTBE (0.5 volume).[2]

-

Purpose: Removes entrained organic solvents and trace neutral lipophilic impurities.[2] Discard this organic wash.

Step 4: The "Reverse" Extraction (Target to Organic)

Cool the aqueous phase to 5–10°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~6–7.[2]

-

Observation: The solution will become cloudy as the pyrazole reprotonates (Py⁻ → Py-H) and crashes out of the water.[1][2]

-

Final Adjustment: Adjust pH to ~5.[2] Do not go too acidic (pH < 1) or the pyrazole will protonate at the pyridine-like nitrogen (Py-H₂⁺) and remain water-soluble.[2]

-

Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3 x volumes).[2]

Step 5: Drying and Concentration

Dry the combined organic extracts over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (keep bath < 40°C to avoid sublimation/volatility losses).[2]

Polishing Techniques: Distillation vs. Crystallization

After the pH-swing, the material is typically >95% pure.[2] To reach pharmaceutical grade (>99.5%), choose the method based on the physical state.[2]

Option A: Vacuum Distillation (Recommended for Oils)

If the product remains an oil (common due to supercooling or trace impurities):[2]

-

Setup a short-path distillation apparatus.

-

Apply high vacuum (< 2 mbar).[2]

-

Fraction Collection:

Option B: Low-Temperature Crystallization (Recommended for Solids)

If the product solidifies or is a gummy solid:[1][2]

-

Dissolve in minimal hot Hexane (or Pentane/Et2O 9:1 mixture).

-

Allow to cool slowly to room temperature.

-

Seed with a pure crystal if available.[2]

-

Refrigerate at -20°C overnight.

-

Filter the white needles rapidly (cold filtration) to prevent melting.[2]

Process Logic Visualization

The following diagram illustrates the decision matrix and chemical logic flow for the purification process.

Caption: Logical workflow for the purification of 3-(1,1-difluoroethyl)-1H-pyrazole, utilizing pKa-dependent phase switching.

Quality Control & Validation

Trust but verify. Use these specific markers to validate purity.

A. 19F NMR (The Fingerprint)[2]

-

Method: Dissolve in CDCl₃ or DMSO-d₆.

-

Expectation: A distinct quartet (due to coupling with the adjacent CH₃ group) around -80 to -90 ppm .[1]

-

Impurity Check: Look for singlets (unreacted carboxylic acids) or shifted signals indicating N-alkylation isomers (if alkylating agents were used).[2]

B. 1H NMR (Regioisomer Check)[2]

-

Target:

-

Hydrazine Check: Look for broad peaks around 3–5 ppm (exchangeable).[2] If present, repeat the acid wash or recrystallize.[2]

C. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

-

Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.[2]

-

Note: Acidic modifier prevents tailing of the basic pyrazole nitrogen.[2]

-

-

Detection: UV @ 220 nm (low absorption, so high concentration may be needed).[2]

References

-

PubChem. (n.d.).[2] 3-(1,1-difluoroethyl)-1H-pyrazole Compound Summary. National Library of Medicine.[2] Retrieved February 19, 2026, from [Link]

-

Ochi, Y., et al. (2018).[2][3] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform. Retrieved February 19, 2026, from [Link][2]

-

Breen, J. R., et al. (2015).[2] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26, 51–54.[2] Retrieved February 19, 2026, from [Link][2]

Sources

Technical Dossier: Leveraging 3-(1,1-Difluoroethyl)-1H-pyrazole in Next-Gen Agrochemical Design

Executive Summary: The "Magic Ethyl" Strategy

In the optimization of agrochemical active ingredients (AIs), the 3-(1,1-difluoroethyl)-1H-pyrazole moiety represents a critical tactical evolution from standard trifluoromethyl (

This dossier outlines the application of this building block to fine-tune lipophilicity (LogP) , metabolic stability , and patentability in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating insecticides.

Chemical Rationale & SAR Logic

Bioisosteric Mapping

The 1,1-difluoroethyl group is distinct because it breaks the "fluorine = electron withdrawal" paradigm slightly by introducing steric bulk and lipophilicity without the extreme electron-withdrawing nature of a perfluoroalkyl chain.

| Substituent | Hammett | Hansch | Bioisosteric Role |

| -0.15 | 1.02 | Labile to oxidation (P450) | |

| -0.27 | -0.02 | H-bond acceptor, metabolically labile | |

| 0.54 | 0.88 | Metabolic block, strong EWG | |

| 0.30 (est) | ~0.9 - 1.1 | Lipophilic, metabolically stable, "Methoxy Mimic" |

Mechanism of Action in Target Classes

-

SDHI Fungicides (e.g., Fluxapyroxad analogs): The pyrazole ring binds into the ubiquinone-binding pocket of Complex II. The 3-substituent fills a hydrophobic pocket. Replacing a

with -

Ryanodine Receptor Modulators (Insecticides): In anthranilic diamides, the pyrazole moiety is crucial for potency. The

group provides a unique steric profile that can enhance selectivity for insect receptors over mammalian counterparts.

Experimental Protocols

Protocol A: De Novo Synthesis of the Pyrazole Core

Use this protocol to synthesize the building block from commodity fluorinated precursors.

Objective: Preparation of Ethyl 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Prerequisites: Inert atmosphere (

Step 1: Claisen Condensation

-

Reagents: Ethyl acetate (1.0 eq), Ethyl 2,2-difluoropropionate (1.1 eq), Sodium ethoxide (NaOEt, 1.2 eq), THF (anhydrous).

-

Procedure:

-

Charge a flame-dried flask with NaOEt and THF. Cool to 0°C.[1]

-

Add Ethyl acetate dropwise.[1][2] Stir for 30 min to generate the enolate.

-

Add Ethyl 2,2-difluoropropionate dropwise, maintaining temperature < 5°C.

-

Warm to room temperature (RT) and reflux for 4 hours.

-

Quench: Pour into ice-cold 10% HCl. Extract with EtOAc.[3]

-

Product: Ethyl 4,4-difluoro-3-oxopentanoate (Beta-keto ester).

-

Step 2: Pyrazole Cyclization

-

Reagents: Beta-keto ester (from Step 1), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq), Methylhydrazine (1.1 eq).

-

Procedure:

-

Mix Beta-keto ester with triethyl orthoformate and acetic anhydride. Reflux for 2 hours to form the ethoxymethylene intermediate .

-

Concentrate in vacuo to remove volatiles.

-

Dissolve residue in Ethanol. Cool to -10°C.

-

Add Methylhydrazine dropwise (Caution: Exothermic).

-

Stir at RT for 2 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

-

Validation:

NMR should show a quartet (coupling with

Protocol B: Late-Stage Radical Difluoroethylation

Use this protocol to append the group onto an existing heteroaromatic scaffold.

Objective: Direct C-H functionalization of a pyrazole substrate. Mechanism: Minisci-type radical substitution using Zinc sulfinate salts.

-

Reagents: Pyrazole substrate (1.0 eq), Sodium 1,1-difluoroethylsulfinate (DFES-Na, 2.0 eq), TBHP (tert-Butyl hydroperoxide, 3.0 eq), DMSO/Water (3:1).

-

Procedure:

-

Dissolve pyrazole substrate and DFES-Na in DMSO/Water.

-

Add TBHP slowly at RT.

-

Heat to 50°C for 12 hours.

-

Workup: Dilute with saturated

, extract with DCM.

-

-

Note: This method is regioselective for the electron-deficient positions of the pyrazole ring.

Visualizing the Workflow

Caption: Workflow for integrating the 1,1-difluoroethyl moiety into agrochemical discovery pipelines.

Comparative Data: Physicochemical Profiling

The following table illustrates the theoretical shift in properties when substituting standard groups with the 1,1-difluoroethyl moiety in a model pyrazole carboxamide fungicide.

| Property | Analog A ( | Analog B ( | Target Analog ( | Impact |

| LogP (Calc) | 3.2 | 2.8 | 3.0 | Balanced permeability |

| Metabolic Liability | Low | Low | Low | Blocks benzylic oxidation |

| H-Bond Donor | No | Yes (Weak) | No | Purely lipophilic modulator |

| Steric Volume | 42 ų | 36 ų | ~48 ų | Fills larger hydrophobic pockets |

Safety & Handling

-

Fluorinated Intermediates: Ethyl 2,2-difluoropropionate and related beta-keto esters can be corrosive and lachrymatory. Handle in a fume hood.

-

Methylhydrazine: Extremely toxic and potential carcinogen. Use double-gloving and dedicated waste streams.

-

Waste Disposal: Fluorinated organic waste must not be mixed with general organic solvents; segregate for high-temperature incineration.

References

-

Synthesis of Difluoromethyl Pyrazoles (Core Precedent)

-

1,1-Difluoroethyl as a Bioisostere

-

General Pyrazole Synthesis

-

Agrochemical Context (Fluxapyroxad Analogues)

-

PubChem CID 16095400 (Fluxapyroxad). National Library of Medicine. Link

-

Sources

- 1. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates - Google Patents [patents.google.com]

- 2. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]

- 3. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid [quickcompany.in]

- 9. jocpr.com [jocpr.com]

Application Notes and Protocols for the Use of 3-(1,1-Difluoroethyl)-1H-pyrazole in Pharmaceutical Drug Design

Introduction: The Strategic Value of the 3-(1,1-Difluoroethyl)-1H-pyrazole Moiety in Modern Drug Discovery

The landscape of pharmaceutical drug design is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Within this dynamic environment, the strategic incorporation of fluorinated motifs has emerged as a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often transforming a promising lead compound into a viable drug candidate.[1][2][3] Among the plethora of fluorinated scaffolds, the 3-(1,1-difluoroethyl)-1H-pyrazole moiety has garnered significant attention, particularly in the design of targeted therapies such as kinase inhibitors.

This guide provides a comprehensive overview of the rationale, synthesis, and application of the 3-(1,1-difluoroethyl)-1H-pyrazole scaffold in drug discovery. We will delve into the causality behind its use as a bioisostere, provide detailed, field-proven protocols for its synthesis and incorporation into drug-like molecules, and present methodologies for evaluating the biological activity of the resulting compounds.

The Scientific Rationale: Bioisosterism and Physicochemical Advantages

The 1,1-difluoroethyl group is often employed as a bioisostere for a methoxy group.[1] Bioisosterism, a fundamental strategy in drug design, involves the substitution of a functional group with another that possesses similar physical and chemical properties, with the goal of enhancing the drug's efficacy, reducing toxicity, or improving its pharmacokinetic properties.[4][5]

The 1,1-difluoroethyl group mimics the steric and electronic features of a methoxy group but offers a significant advantage in terms of metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 enzymes, which are often responsible for the breakdown of drugs in the body.[4] This increased metabolic stability can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[6][7]

Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the pyrazole ring and influence the overall electronic distribution of the molecule. This can lead to enhanced binding affinity to the target protein by altering hydrogen bonding networks and other non-covalent interactions.[2] The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to engage in various binding interactions and its presence in numerous approved drugs.[8][9]

Synthesis of the Core Scaffold: 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole

The synthesis of the 3-(1,1-difluoroethyl)-1H-pyrazole core typically proceeds through the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and efficient route involves the preparation of a difluorinated β-diketone followed by condensation with hydrazine.

Protocol 1: Synthesis of 1,1-Difluoro-2,4-pentanedione

This protocol outlines the synthesis of the key 1,3-dicarbonyl precursor required for the formation of the pyrazole ring.

Materials:

-

Ethyl 2,2-difluoroacetoacetate

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of ethyl 2,2-difluoroacetoacetate (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 1,1-difluoro-2,4-pentanedione, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole

This protocol describes the cyclization of the difluorinated β-diketone with hydrazine to form the pyrazole ring.

Materials:

-

1,1-Difluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 1,1-difluoro-2,4-pentanedione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(1,1-difluoroethyl)-5-methyl-1H-pyrazole.

Application in Drug Design: Incorporation into Kinase Inhibitor Scaffolds

The 3-(1,1-difluoroethyl)-1H-pyrazole moiety is a valuable building block for the synthesis of kinase inhibitors. A prominent example is its use in the development of Spleen Tyrosine Kinase (SYK) inhibitors, such as Lanraplenib (GS-9876), which is under investigation for the treatment of autoimmune diseases.[1][3][7] Kinases, particularly those in the JAK/STAT and SYK signaling pathways, are critical targets for inflammatory and autoimmune diseases.[4][10]

The general strategy involves the N-arylation of the pyrazole core to connect it to other parts of the drug scaffold.

Protocol 3: N-Arylation of 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole

This protocol outlines a general procedure for the copper-catalyzed N-arylation of the pyrazole, a common method for forming the crucial C-N bond in many kinase inhibitors.

Materials:

-

3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole

-

Aryl halide (e.g., 4-fluoronitrobenzene or a more complex heterocyclic halide)

-

Copper(I) iodide (CuI)

-

Diamine ligand (e.g., N,N'-dimethylethylenediamine)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vessel, add 3-(1,1-difluoroethyl)-5-methyl-1H-pyrazole (1 equivalent), the aryl halide (1.2 equivalents), CuI (0.1 equivalents), the diamine ligand (0.2 equivalents), and the base (2 equivalents).

-

Add the anhydrous solvent under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated pyrazole derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the efficacy of newly synthesized compounds incorporating the 3-(1,1-difluoroethyl)-1H-pyrazole moiety, an in vitro kinase inhibition assay is essential. The following protocol provides a general framework for a luminescence-based kinase assay, which can be adapted for specific kinases like SYK, JAK1, or TYK2.

Protocol 4: In Vitro Luminescence-Based Kinase Assay (e.g., for SYK)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

-

Recombinant human kinase (e.g., SYK)

-

Kinase substrate (a suitable peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the wells of the assay plate, add the kinase assay buffer.

-

Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase and substrate solution to all wells except the negative controls.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Representative Synthesis Yields

| Step | Product | Typical Yield | Purity (by LC-MS) |

| Protocol 1 | 1,1-Difluoro-2,4-pentanedione | 75-85% | >90% (crude) |

| Protocol 2 | 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole | 60-70% | >98% |

| Protocol 3 (Example with 4-fluoronitrobenzene) | 1-(4-Nitrophenyl)-3-(1,1-difluoroethyl)-5-methyl-1H-pyrazole | 50-65% | >97% |

Table 2: Representative Biological Activity Data

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Example-1 | SYK | 15 |

| Example-2 | JAK1 | 25 |

| Example-3 | TYK2 | 8 |

| Reference-1 | SYK | 10 |

Visualizations

Caption: Workflow for the synthesis of N-aryl-3-(1,1-difluoroethyl)-pyrazole derivatives.

Caption: Inhibition of the SYK signaling pathway by a 3-(1,1-difluoroethyl)-1H-pyrazole derivative.

Conclusion and Future Perspectives

The 3-(1,1-difluoroethyl)-1H-pyrazole moiety represents a powerful tool in the medicinal chemist's armamentarium. Its strategic use as a metabolically robust bioisostere for the methoxy group has demonstrated significant potential in the development of targeted therapies, particularly kinase inhibitors for autoimmune and inflammatory diseases. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. As our understanding of the subtle interplay between fluorine substitution and protein-ligand interactions continues to grow, we anticipate that the 3-(1,1-difluoroethyl)-1H-pyrazole scaffold and its derivatives will play an increasingly important role in the discovery of next-generation therapeutics.

References

-

Currie, K. S., et al. (2020). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(4), 506–513. [Link]

-

Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597–8612. [Link]

-

Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Currie, K. S., et al. (2020). Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. PMC. [Link]

-

Moslin, R. J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(11), 3220-3223. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Zhang, W., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioinorganic Chemistry and Applications. [Link]

-

Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Fathi, A. A., et al. (2022). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology, 13. [Link]

-

Filo. (2025). What is the product when 2,4-pentanedione reacts with hydrazine (NH₂NH₂)? Draw the mechanism of the reaction. [Link]

-

Rao, H. S. P., & Sivakumar, S. (2000). A facile synthesis of 1,3,5-trisubstituted pyrazoles. Synthetic Communications, 30(19), 3539-3545. [Link]

-

Wikipedia. (n.d.). 1,1,1-Trifluoroacetylacetone. [Link]

-

Fustero, S., et al. (2011). Synthesis of Fluorinated Pyrazoles and Pyrazolines. Chemical Reviews, 111(11), 6984–7034. [Link]

-

PubChem. (n.d.). Lanraplenib. [Link]

-

Wang, X., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966–1988. [Link]

-

Schrödinger. (2024). Design of a highly selective, allosteric, picomolar TYK2 inhibitor using novel FEP+ strategies. [Link]

-

Bansal, R. K. (2014). Heterocyclic Chemistry. New Age International. [Link]

Sources